molecular formula C15H13ClN2O4 B5573081 2-(3-chlorophenoxy)-N-(2-methyl-5-nitrophenyl)acetamide

2-(3-chlorophenoxy)-N-(2-methyl-5-nitrophenyl)acetamide

Cat. No.: B5573081
M. Wt: 320.73 g/mol
InChI Key: GGGVUTJMJGZRRR-UHFFFAOYSA-N
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Description

2-(3-chlorophenoxy)-N-(2-methyl-5-nitrophenyl)acetamide is an organic compound that features a chlorophenoxy group and a nitrophenyl group connected via an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenoxy)-N-(2-methyl-5-nitrophenyl)acetamide typically involves the reaction of 3-chlorophenol with 2-methyl-5-nitroaniline in the presence of acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired acetamide linkage. The reaction conditions often include:

    Temperature: The reaction is usually conducted at elevated temperatures to facilitate the formation of the acetamide bond.

    Catalysts: Acid catalysts such as sulfuric acid or hydrochloric acid may be used to promote the reaction.

    Solvents: Common solvents include dichloromethane or toluene to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenoxy)-N-(2-methyl-5-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

2-(3-chlorophenoxy)-N-(2-methyl-5-nitrophenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenoxy)-N-(2-methyl-5-nitrophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the expression of genes involved in various cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-(3-chlorophenoxy)-N-(2-methyl-5-aminophenyl)acetamide: Similar structure but with an amino group instead of a nitro group.

    2-(3-chlorophenoxy)-N-(2-methyl-5-nitrophenyl)propionamide: Similar structure but with a propionamide linkage instead of an acetamide linkage.

Uniqueness

2-(3-chlorophenoxy)-N-(2-methyl-5-nitrophenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(3-chlorophenoxy)-N-(2-methyl-5-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O4/c1-10-5-6-12(18(20)21)8-14(10)17-15(19)9-22-13-4-2-3-11(16)7-13/h2-8H,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGGVUTJMJGZRRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)COC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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